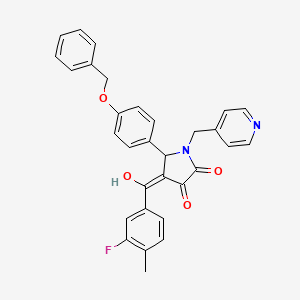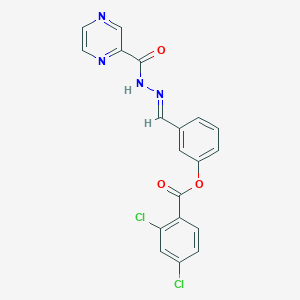
(3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2,4-Dichlorophényl)-1-M-tolyl-1H-pyrazol-4-YL)méthanol est un composé chimique appartenant à la classe des pyrazoles. Ce composé est caractérisé par la présence d'un groupe dichlorophényle et d'un groupe tolyle liés à un cycle pyrazole, avec un groupe méthanol en position 4 du pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (3-(2,4-Dichlorophényl)-1-M-tolyl-1H-pyrazol-4-YL)méthanol implique généralement la réaction de la 2,4-dichlorophénylhydrazine avec la M-tolyl cétone en milieu acide pour former le cycle pyrazole. L'intermédiaire résultant est ensuite soumis à une réduction à l'aide de borohydrure de sodium dans l'éthanol pour obtenir le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(3-(2,4-Dichlorophényl)-1-M-tolyl-1H-pyrazol-4-YL)méthanol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe méthanol peut être oxydé pour former l'aldéhyde ou l'acide carboxylique correspondant.
Réduction : Le composé peut être réduit pour former les dérivés alcooliques ou aminés correspondants.
Substitution : Le groupe dichlorophényle peut subir des réactions de substitution nucléophile pour introduire différents substituants.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs couramment utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés en milieu basique.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers pyrazoles substitués, des alcools, des amines et des acides carboxyliques, en fonction des conditions de réaction et des réactifs spécifiques utilisés.
Applications de recherche scientifique
(3-(2,4-Dichlorophényl)-1-M-tolyl-1H-pyrazol-4-YL)méthanol a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Mécanisme d'action
Le mécanisme d'action du (3-(2,4-Dichlorophényl)-1-M-tolyl-1H-pyrazol-4-YL)méthanol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
(3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
(2,4-Dichlorophényl)méthanol : Un composé apparenté avec des caractéristiques structurelles similaires mais sans le cycle pyrazole.
(3-(2,4-Dichlorophényl)-1-phényl-1H-pyrazol-4-YL)méthanol : Un composé similaire avec un groupe phényle au lieu d'un groupe tolyle.
(3-(2,4-Dichlorophényl)-1-M-tolyl-1H-pyrazol-5-YL)méthanol : Un isomère de position avec le groupe méthanol en position 5 du cycle pyrazole.
Unicité
(3-(2,4-Dichlorophényl)-1-M-tolyl-1H-pyrazol-4-YL)méthanol est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son potentiel pour des applications diverses dans divers domaines. Ses caractéristiques structurelles confèrent des propriétés chimiques et biologiques distinctes qui le différencient des autres composés similaires.
Propriétés
Numéro CAS |
618441-89-7 |
|---|---|
Formule moléculaire |
C17H14Cl2N2O |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
[3-(2,4-dichlorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H14Cl2N2O/c1-11-3-2-4-14(7-11)21-9-12(10-22)17(20-21)15-6-5-13(18)8-16(15)19/h2-9,22H,10H2,1H3 |
Clé InChI |
YSIHDCKMWRKFQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-fluoro-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B12024510.png)


![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12024529.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024537.png)
![Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024541.png)
![[4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate](/img/structure/B12024542.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12024543.png)
![2-(2,3-Dimethoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12024548.png)

